molecular formula C8H3BrClF3N2 B1439034 5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile CAS No. 1135283-49-6

5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B1439034
CAS No.: 1135283-49-6
M. Wt: 299.47 g/mol
InChI Key: XLXFMVBEEQECPA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group into the aromatic ring.

    Hydrolysis: Conversion of the nitro group to an amine.

    Hydrogenation: Reduction of the nitro group to an amine.

    Esterification: Formation of an ester from the amine.

    Bromination: Introduction of a bromine atom into the aromatic ring.

    Diazotization: Conversion of the amine to a diazonium salt.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to changes in the functional groups present on the compound .

Scientific Research Applications

5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or proteins, thereby exerting its effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications and potential therapeutic uses .

Properties

IUPAC Name

5-bromo-2-chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClF3N2/c1-3-6(9)5(8(11,12)13)4(2-14)7(10)15-3/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXFMVBEEQECPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)Cl)C#N)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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